Nortricyclyl formate
Description
Structure
3D Structure
Properties
CAS No. |
21892-95-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-tricyclo[2.2.1.02,6]heptanyl formate |
InChI |
InChI=1S/C8H10O2/c9-3-10-8-4-1-5-6(2-4)7(5)8/h3-8H,1-2H2 |
InChI Key |
ZYRFBCPCNSLRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C2OC=O |
Origin of Product |
United States |
Synthetic Methodologies for Nortricyclyl Formate and Analogous Nortricyclyl Esters
Classical Esterification Pathways
Traditional methods for synthesizing nortricyclyl esters rely on well-established esterification reactions, which can be promoted by either acidic or basic catalysts. ontosight.ai These pathways are foundational in organic synthesis.
The most direct method for synthesizing nortricyclyl formate (B1220265) is the acid-catalyzed reaction between nortricyclyl alcohol and formic acid. This reaction is a specific application of the Fischer-Speier esterification, a process first described in 1895. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com
The reaction is an equilibrium, and to drive it towards the product (the ester), an excess of one reactant, typically the alcohol, is used. masterorganicchemistry.commasterorganicchemistry.com In the specific case of nortricyclyl formate synthesis, formic acid itself is a relatively strong acid and can act as its own catalyst, potentially eliminating the need for an additional strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). sciencemadness.org This is advantageous as strong acids like H₂SO₄ can cause the decomposition of formic acid into carbon monoxide and water. sciencemadness.org
A well-documented analogous synthesis is that of nortricyclyl acetate (B1210297), which is prepared by reacting bicyclo[2.2.1]hepta-2,5-diene with glacial acetic acid using boron trifluoride etherate as a catalyst. orgsyn.org This reaction proceeds via the nortricyclyl cation intermediate.
Table 1: Common Acid Catalysts for Esterification
| Catalyst | Formula | Common Application |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | General purpose, strong acid catalyst. masterorganicchemistry.comnumberanalytics.com |
| Tosic Acid | TsOH | Solid, strong organic acid, easy to handle. masterorganicchemistry.com |
| Hydrochloric Acid | HCl | Strong acid catalyst. numberanalytics.com |
| Boron Trifluoride Etherate | BF₃·OEt₂ | Lewis acid catalyst used in specific syntheses like that of nortricyclyl acetate. orgsyn.org |
Base-catalyzed methods are also employed for ester synthesis. ontosight.ai Unlike acid-catalyzed reactions, which are reversible, base-promoted esterification (or the reverse reaction, saponification) is generally irreversible. chemistrysteps.comlibretexts.org This is because in the final step, the carboxylic acid formed reacts with the base to produce a carboxylate salt, which is unreactive towards further nucleophilic substitution. chemistrysteps.comlibretexts.org
While direct base-catalyzed esterification of a carboxylic acid and an alcohol is not standard, bases are crucial in transesterification reactions. A practical approach involves the reaction of an alcohol with an unactivated ester in the presence of a base. rsc.org Mechanistic studies suggest that the base facilitates an exchange of the alkoxide, generating a new alkoxide from the starting alcohol which then participates in the transesterification. rsc.org This provides a viable, albeit less direct, pathway to various esters under mild conditions. rsc.org
Acid-Catalyzed Esterification of Nortricyclyl Alcohol with Formic Acid
Development of Novel Synthetic Routes
Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of nortricyclyl systems has explored chemo- and regioselective strategies, radical-mediated pathways, and new catalytic systems.
Chemo- and regioselectivity are critical in the synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position. While specific literature on the chemo- and regioselective synthesis of this compound is sparse, the principles are drawn from broader synthetic applications. For instance, the functionalization of complex natural products often requires highly selective methods to differentiate between multiple reactive sites. nih.gov Strategies such as one-pot substitution-oxidation reactions and stereoselective acyloxylations have been developed to achieve high levels of control. nih.gov Such innovative approaches could potentially be adapted to provide more efficient and selective syntheses of nortricyclyl esters and their derivatives.
Radical reactions offer powerful and alternative methods for constructing complex molecular frameworks. Radical rearrangements and cyclizations are particularly useful for creating bicyclic and tricyclic systems. researchgate.net The formation of the nortricyclyl skeleton can be envisaged through radical-mediated cyclization cascades. For example, aryl radicals have been shown to cyclize rapidly onto cyclobutenes to create fused tricyclic structures, demonstrating the utility of radicals in forming complex ring systems. acs.org
Acyl radicals, which can be generated from precursors like acyl dithiocarbamates, are versatile intermediates that react with alkenes to form carbon-carbon bonds and cyclic ketones. bham.ac.uk Furthermore, the stabilization of α-nitrogen radicals has been shown to be a useful strategy for controlling rearrangements to form various azabicyclic frameworks, a concept that could be extended to carbocyclic systems like nortricyclane. researchgate.net These methods highlight the potential of radical chemistry to provide novel entry points to the nortricyclyl core structure, from which this compound could then be synthesized.
Beyond classical acid catalysis, newer catalytic systems offer milder and more efficient conditions for formylation. A notable development is the use of molecular iodine (I₂) as a catalyst for the formylation of alcohols with formic acid under solvent-free conditions. researchgate.net This method is efficient at room temperature and can also utilize I₂ generated in situ, avoiding the handling of corrosive molecular iodine. researchgate.net
Another advanced catalytic approach is the synthesis of formates through the hydrogenation of carbon dioxide (CO₂). nih.gov This process, often employing transition metal complexes based on elements like ruthenium (Ru) or iridium (Ir), represents a green chemistry approach by utilizing CO₂ as a C1 feedstock. nih.gov While not yet specifically applied to this compound, this technology provides a potential future pathway for its synthesis. The use of heterogeneous catalysts is also advantageous for ease of separation and reusability compared to homogeneous counterparts. mdpi.com
Table 2: Comparison of Synthetic Approaches
| Methodology | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid-Catalyzed Esterification | Excess alcohol, acid catalyst (e.g., H₂SO₄), heat. masterorganicchemistry.commasterorganicchemistry.com | Well-established, straightforward. | Reversible equilibrium, harsh conditions, potential side reactions. masterorganicchemistry.commdpi.com |
| Base-Catalyzed Transesterification | Alcohol, ester, base (e.g., alkoxide), mild conditions. rsc.org | Irreversible, high yields, mild conditions. | Requires an ester starting material, not direct from carboxylic acid. |
| Iodine-Catalyzed Formylation | Alcohol, formic acid, I₂ catalyst, room temp, solvent-free. researchgate.net | Mild, efficient, green (solvent-free). | Specific to formylation. |
| Radical-Mediated Cyclization | Radical initiator, precursor with tethered reactive groups. researchgate.netbham.ac.uk | Access to complex skeletons, alternative bond disconnections. | Can be non-selective, may require multi-step precursor synthesis. |
| Catalytic CO₂ Hydrogenation | CO₂, H₂, transition metal catalyst (e.g., Ru), high pressure. nih.gov | Utilizes CO₂, green chemistry. | Requires specialized equipment (high pressure), catalyst development needed. |
Radical-Mediated Pathways to Nortricyclyl Systems
Stereoselective and Enantioselective Synthesis Investigations
The three-dimensional architecture of this compound and its ester analogs plays a pivotal role in their chemical and biological properties. Consequently, the development of synthetic methodologies that allow for precise control over the stereochemical outcome is of significant scientific interest. Research in this area has largely focused on establishing stereochemistry during the formation of the tricyclic nortricyclane skeleton, which is the direct precursor to the final ester products.
Control of Stereochemistry in this compound Formation
The stereochemistry of this compound is fundamentally determined by the stereochemistry of the nortricyclyl alcohol used in its synthesis. The esterification reaction itself, typically a reaction between nortricyclyl alcohol and formic acid or its derivative, does not involve the breaking or formation of bonds at the stereogenic centers of the nortricyclane core. Therefore, controlling the stereochemistry of the final formate product is a matter of controlling the synthesis of the chiral alcohol precursor.
Achieving stereochemical control in the synthesis of complex organic molecules is a central theme in modern organic chemistry. snnu.edu.cn Strategies often rely on the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions that favor the formation of one stereoisomer over others. snnu.edu.cn In the context of nortricyclane synthesis, the rigid, strained framework of the molecule presents unique challenges and opportunities for stereocontrol.
Recent advancements have demonstrated that the stereochemical configuration of nortricyclane derivatives can have a significant impact on their biological activity, particularly when these motifs are used as non-aromatic isosteres for aromatic rings in pharmaceutically active compounds. nih.govproteomexchange.org Since the binding pockets of most biological targets are chiral, the specific three-dimensional arrangement of the nortricyclane substitute can greatly influence binding affinity and efficacy. nih.govnih.gov
The primary method for establishing the stereochemistry of the nortricyclyl system is through catalytic enantioselective reactions that construct the tricyclic skeleton from achiral or prochiral starting materials. nih.gov By employing a chiral catalyst, the reaction can proceed through a lower energy transition state for the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. libretexts.org
Chiral Catalyst Development for Asymmetric Synthesis
A significant breakthrough in the synthesis of chiral nortricyclanes has been the development of palladium-catalyzed enantioselective reactions. nih.govnih.gov These methods provide a direct and efficient route to chiral, functionalized nortricyclanes from readily available hydrocarbon precursors. proteomexchange.org The success of these reactions hinges on the design and application of specific chiral ligands that coordinate to the palladium center and create a chiral environment for the catalytic transformation. snnu.edu.cn
One of the most effective approaches involves a palladium-catalyzed enantioselective ring closure of a diboron (B99234) substrate derived from norbornadiene. nih.gov In the presence of a palladium(II) acetate catalyst and a chiral biarylmonophosphine ligand, this substrate reacts with various organic electrophiles to produce chiral boron-containing nortricyclanes in high yields and with excellent enantioselectivity. nih.gov The resulting boron functional group is highly versatile and can be transformed into a variety of other functionalities, including the hydroxyl group necessary for the synthesis of nortricyclyl esters like the formate. nih.govproteomexchange.org
The choice of the chiral ligand is critical for achieving high levels of enantioselectivity. Researchers have developed and screened various ligands to optimize the reaction. The findings from a palladium-catalyzed enantioselective construction of chiral nortricyclanes are summarized in the table below.
| Electrophile (Ar-Br) | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | 11 | 85 | 96.5:3.5 | nih.gov |
| Methyl 4-bromobenzoate | 12 | 90 | 96:4 | nih.gov |
| 4-Bromoanisole | 13 | 95 | 96:4 | nih.gov |
| 1-Bromo-4-(tert-butyl)benzene | 15 | 94 | 96:4 | nih.gov |
| 1-Bromo-4-nitrobenzene | 16 | 91 | 89:11 | nih.gov |
This catalytic system showcases the power of chiral catalyst development in accessing enantiomerically enriched nortricyclane building blocks. The ability to fine-tune the catalyst and reaction conditions provides a robust platform for the synthesis of a wide array of chiral nortricyclyl esters for various applications. nih.gov The ease and scalability of such catalytic methods are crucial for making these complex chiral molecules more accessible for research and development. proteomexchange.orgnih.gov
Mechanistic Investigations of Nortricyclyl Formate Reactions
Hydrolytic Cleavage Mechanisms
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. numberanalytics.comlibretexts.org This process can be catalyzed by either acid or base. For nortricyclyl formate (B1220265), hydrolysis yields formic acid and nortricyclyl alcohol. The specific mechanism is highly dependent on the reaction conditions.
Acid-Catalyzed Hydrolysis of Formate Esters
Acid-catalyzed ester hydrolysis is a reversible reaction. libretexts.org The general mechanism for simple esters, known as the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, proceeds through several steps. ucoz.comslideshare.net
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. numberanalytics.comlibretexts.org
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original alcohol group, making it a better leaving group (nortricyclyl alcohol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alcohol (nortricyclyl alcohol).
Deprotonation: The resulting protonated carboxylic acid (formic acid) is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org
For nortricyclyl formate, the bulky tricyclic cage of the nortricyclyl group can sterically hinder the approach of the water nucleophile, potentially slowing the reaction rate compared to less hindered esters. numberanalytics.com
Alternative mechanisms, though less common, must be considered. The A_AL_1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) involves the formation of a carbocation from the alcohol portion. ucoz.com This pathway is favored for esters with alcohol groups that can form stable carbocations (e.g., tertiary alcohols). While nortricyclyl alcohol is a secondary alcohol, the unique strain and structure of the nortricyclyl cation could influence this pathway's feasibility under strongly acidic, non-aqueous conditions. Solvolysis studies on related bridged systems, such as nortricyclyl brosylate, indicate a high propensity for first-order solvolysis (S_N_1), suggesting that the nortricyclyl cation is relatively accessible. rit.edu
Base-Promoted Hydrolysis (Saponification) of Formate Esters
Base-promoted hydrolysis, or saponification, is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comwikipedia.org The generally accepted mechanism is the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. ucoz.com
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.orgorganicchemistrytutor.com
Formation of a Tetrahedral Intermediate: This attack forms a negatively charged tetrahedral intermediate. organicchemistrytutor.comyoutube.com
Elimination of Leaving Group: The intermediate collapses, and the alkoxide ion (nortricyclyloxide) is eliminated as the leaving group. This step results in the formation of a carboxylic acid (formic acid). masterorganicchemistry.com
Kinetic Studies of Formate Hydrolysis
Kinetic studies are essential for elucidating reaction mechanisms by measuring how reaction rates change with reactant concentrations, temperature, and pH. The rate of ester hydrolysis is typically monitored using techniques like spectroscopy (UV-Vis, NMR) or titrimetry to track the disappearance of the ester or the appearance of the products over time. rsc.orgbeilstein-journals.org
Rate = k[this compound][OH⁻]
| Ester | Relative Rate of Alkaline Hydrolysis (krel) | Structural Feature |
|---|---|---|
| Methyl Formate | ~105 | Minimal Steric Hindrance |
| Ethyl Formate | 43 | Primary Alkyl Group |
| Isopropyl Formate | 9.7 | Secondary Alkyl Group |
| tert-Butyl Formate | ~0.01 | Tertiary, Highly Hindered |
| This compound | (Expected to be low) | Bulky, Rigid Tricyclic Group |
This table presents generalized relative rate data for formate ester saponification to illustrate the principle of steric hindrance. Actual values can vary with specific reaction conditions.
Transesterification Reactions of this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. scielo.brwikipedia.org It is an equilibrium reaction that can be catalyzed by acids or bases. masterorganicchemistry.com In the case of this compound, reaction with an alcohol (R'-OH) would yield a new formate ester (R'-OCHO) and nortricyclyl alcohol.
HCOO-Nortricyclyl + R'-OH ⇌ HCOO-R' + Nortricyclyl-OH
Catalytic Transesterification Pathways
The mechanisms for transesterification are analogous to those for hydrolysis. masterorganicchemistry.com
Acid-Catalyzed Transesterification : This pathway follows a mechanism similar to the A_AC_2 hydrolysis pathway. The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from a molecule of the new alcohol (R'-OH). scielo.br The reaction is driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : This process is typically initiated by an alkoxide ion (R'O⁻), which is a stronger nucleophile than the corresponding alcohol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the alkoxide on the formate's carbonyl carbon, proceeding through a tetrahedral intermediate to yield the new ester and the nortricyclyloxide ion. frontiersin.org
Heterogeneous catalysts, such as solid acids (e.g., sulfonic resins) or bases (e.g., metal oxides), can also be employed to simplify product purification. researchgate.netijirss.com For a sterically hindered substrate like this compound, reaction rates are generally slower, and forcing conditions (higher temperatures, more active catalysts) may be required.
Mechanistic Probes for Ester Interconversion
To definitively determine the reaction mechanism for a specific ester like this compound, several experimental techniques, or mechanistic probes, can be employed.
Isotopic Labeling : This is a powerful tool for distinguishing between acyl-oxygen (AC) and alkyl-oxygen (AL) cleavage. For hydrolysis, the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O).
If the ¹⁸O is incorporated into the formic acid product, it confirms an acyl-oxygen cleavage (A_AC_2 or B_AC_2 mechanism). ucoz.com
If the ¹⁸O is incorporated into the nortricyclyl alcohol product, it indicates an alkyl-oxygen cleavage (A_AL_1 mechanism). ucoz.com
Kinetic Isotope Effect (KIE) : Replacing an atom with its heavier isotope can change the reaction rate if the bond to that atom is broken or altered in the rate-determining step. For example, studying the hydrolysis in D₂O instead of H₂O can reveal information about the role of proton transfers in the mechanism. rsc.org
Stereochemical Analysis : If a chiral alcohol is used to create an ester, the stereochemistry of the alcohol product after hydrolysis can provide mechanistic clues. If the reaction proceeds with retention of configuration at the alcohol's chiral center, it strongly suggests the C-O bond to that center was not broken, supporting an acyl-cleavage mechanism.
These probes would be invaluable in confirming whether the reactions of this compound follow the common ester reaction pathways or if its unique structure leads to alternative mechanistic behavior.
Rearrangement Pathways Involving the Nortricyclyl System
The rigid, strained cage-like structure of the nortricyclyl moiety makes it a fascinating subject for studying molecular rearrangements. These transformations often involve high-energy intermediates and transition states, providing valuable insights into fundamental principles of organic chemistry.
Nortricyclyl-Norbornenyl Rearrangements
The interconversion between nortricyclyl and norbornenyl systems is a well-documented phenomenon, proceeding through various mechanistic pathways. acs.orgrsc.org This rearrangement is of significant interest due to the subtle energetic balance between the classical and non-classical carbocation or radical intermediates that can be involved.
Studies on the norbornenyl-nortricyclyl radical system have provided strong evidence for the existence of classical radical intermediates. pnas.orgnih.gov Research involving the reduction of exo- and endo-5-bromonorbornene and 2-bromonortricyclene with tri-n-butyltin hydride has shown that at least two distinct radical intermediates contribute to the formation of norbornene and nortricyclene (B1619838). pnas.orgnih.gov Each of these intermediates predominantly yields one specific product, with nortricyclene being primarily derived from a symmetrical intermediate. pnas.orgnih.gov This suggests that hydrogen abstraction occurs by classical norbornenyl and nortricyclyl radicals. pnas.orgnih.gov
Further evidence for a radical mechanism comes from the reduction of various acetoxy-substituted norbornenyl and nortricyclyl mercuric chlorides. rsc.org Reductions using tributyltin hydride, triphenyltin (B1233371) hydride, or photochemical methods in methanol (B129727) yield similar isomeric mixtures of acetoxy-substituted norbornene and nortricyclene products. rsc.org The consistency of these product distributions across different radical-generating conditions strongly supports the operation of a radical-mediated rearrangement. rsc.org The norbornenyl-nortricyclyl radical equilibrium can be established before the radical is trapped, as seen in decarboxylative alkyl coupling reactions. chemrxiv.org
Table 1: Product Distribution from Radical Reactions in the Norbornenyl-Nortricyclyl System
| Starting Material | Reagent | Products | Key Finding | Reference |
|---|---|---|---|---|
| exo-5-bromonorbornene | tri-n-butyltin hydride | norbornene, nortricyclene | At least two radical intermediates are involved. | pnas.orgnih.gov |
| endo-5-bromonorbornene | tri-n-butyltin hydride | norbornene, nortricyclene | Nortricyclene is derived from a symmetrical intermediate. | pnas.orgnih.gov |
| 2-bromonortricyclene | tri-n-butyltin hydride | norbornene, nortricyclene | Each intermediate yields predominantly one product. | pnas.orgnih.gov |
| 3-acetoxy-5-norbornen-2-yl mercuric chloride | tributyltin hydride | 2-exo-acetoxynorbornene, 7-anti-acetoxynorbornene, 3-acetoxynortricyclene | Similar isomeric mixtures indicate a radical mechanism. | rsc.org |
Transition metals, particularly rhodium and palladium, are known to promote the rearrangement of nortricyclyl and norbornenyl systems. dntb.gov.uasoton.ac.ukcapes.gov.br For instance, the reaction of norbornadiene rhodium(I) complexes can lead to the formation of nortricyclyl- and norbornenyl-acylrhodium complexes. dntb.gov.ua In certain cases, a rhodium(III) complex containing a σ-coordinated norbornenyl ligand can rearrange to a nortricyclylrhodium(III) derivative. researchgate.net This rearrangement can be competitive with other reactions, such as the formation of norbornene. researchgate.net
The mechanism of these metal-promoted rearrangements often involves migratory insertion and hydride migration steps. soton.ac.uk For example, the transformation of a norbornadiene unit to a nortricyclyl ligand on a rhodium(I) center can be initiated by the migration of a hydride from a borohydride (B1222165) ligand to the rhodium center, followed by migratory insertion of the diene into the rhodium-hydride bond to form a norbornenyl intermediate. soton.ac.uk This intermediate can then undergo further rearrangement to the nortricyclyl species. soton.ac.ukresearchgate.net
Table 2: Examples of Metal-Promoted Nortricyclyl-Norbornenyl Rearrangements
| Metal Complex System | Reaction Conditions | Rearrangement Pathway | Product | Reference |
|---|---|---|---|---|
| [RhCl(Nbd)]2 with quinoline-8-carbaldehyde | Methanol solution | Ring closure of norbornenyl group | Nortricyclylrhodium(III) derivative | researchgate.net |
| [Rh{κ3-H,H,S-H2B(Ph)(mp)}(NBD)] with PPh3 | Not specified | Hydride migration, migratory insertion, and transfer to boron center | Rearranged ligand on boron | soton.ac.ukresearchgate.net |
Radical Rearrangement Mechanisms
Intramolecular Hydride Migration Studies in Related Systems
Intramolecular hydride shifts are a fundamental type of reaction in organic chemistry and have been studied in systems related to this compound. nih.gov For example, the acs.orgshu.ac.uk-hydride shift is a common mode of migration that allows for the activation of otherwise unreactive C(sp³)–H bonds. nih.gov In rhodium complexes, hydride migration from a boron-based ligand to a coordinated norbornadiene can initiate a cascade of reactions leading to a nortricyclyl ligand. researchgate.netuoa.gr This process highlights the cooperative effect between the metal center and the ligand in facilitating complex rearrangements. soton.ac.ukshu.ac.uk
Other Significant Organic Reactions
Beyond rearrangements, this compound can participate in other important organic reactions, with nucleophilic acyl substitution being a key example.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including formates. byjus.comuomustansiriyah.edu.iqlibretexts.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the acyl group, leading to the displacement of the leaving group. byjus.comuomustansiriyah.edu.iqlibretexts.org The general mechanism proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iqlibretexts.org The reaction can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl group is protonated, which activates it towards nucleophilic attack. byjus.com Under basic conditions, the nucleophile is often deprotonated to increase its nucleophilicity. byjus.com
The reactivity of the carboxylic acid derivative in nucleophilic acyl substitution is influenced by both electronic and steric factors. uomustansiriyah.edu.iqkhanacademy.org Electron-withdrawing groups attached to the acyl carbon generally increase its electrophilicity and enhance the reaction rate. uomustansiriyah.edu.iq The stability of the leaving group is also a crucial factor; a more stable leaving group will depart more readily. khanacademy.org For this compound, the nortricyclyl oxide anion would be the leaving group.
Table 3: General Steps in Nucleophilic Acyl Substitution
| Step | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |
|---|---|---|
| 1 | Protonation of the carbonyl group. | Nucleophilic attack on the carbonyl carbon. |
| 2 | Nucleophilic attack on the activated carbonyl carbon. | Formation of a tetrahedral alkoxide intermediate. |
| 3 | Formation of a tetrahedral intermediate. | Elimination of the leaving group. |
| 4 | Proton transfer to the leaving group. | - |
| 5 | Elimination of the protonated leaving group. | - |
Oxidative Transformations of the Nortricyclyl Moiety
The nortricyclyl framework, a strained tricyclic system, exhibits unique reactivity when subjected to oxidative conditions. Investigations have primarily focused on the oxidation of functionalized nortricyclyl derivatives, such as nortricyclyl alcohol (also known as 3-nortricyclanol), to yield corresponding ketones.
One of the most well-documented oxidative transformations is the conversion of nortricyclanol to nortricyclanone. orgsyn.orgcdnsciencepub.com This reaction serves as a reliable method for accessing the ketone, which is a valuable intermediate in the study of strained polycyclic compounds. Various chromium(VI)-based reagents have been successfully employed for this purpose. The Jones oxidation, which utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a particularly effective method. orgsyn.orglibretexts.org This procedure is known for its rapid reaction times and high yields, efficiently converting the secondary alcohol of nortricyclanol into a carbonyl group without cleaving the strained cyclopropane (B1198618) ring of the nortricyclyl moiety. orgsyn.orgorgsyn.org Alternative methods, such as using chromic acid in acetic acid or a modified Oppenauer oxidation, have also been reported for this transformation. orgsyn.org
The general mechanism for chromic acid oxidation of a secondary alcohol involves the formation of a chromate (B82759) ester intermediate. Subsequent abstraction of the alcohol's C-H proton, typically by a base such as water, facilitates the elimination of a reduced chromium species (Cr(IV)) and formation of the ketone. The use of acetone as a solvent is a key feature of the Jones oxidation, influencing the properties of the oxidizing agent and contributing to the reaction's efficiency. orgsyn.org
Beyond the oxidation of alcohols, studies into the metabolic oxidation of the parent hydrocarbon, nortricyclane, have provided further insight. Research involving rat liver microsomes, which contain cytochrome P450 enzymes, has shown that nortricyclane is oxidized to nortricyclanol. nih.govresearchgate.net Notably, this hydroxylation occurs without the formation of rearranged products like norborn-5-en-2-ol. researchgate.net This suggests that if a radical intermediate is formed on the nortricyclyl skeleton, the subsequent radical trapping by the ferryl species of the enzyme is significantly faster than any potential rearrangement of the cyclopropylmethyl-type radical. nih.gov
| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nortricyclanol | CrO₃/H₂SO₄/Acetone (Jones Reagent) | Nortricyclanone | 79–88 | orgsyn.org |
| Nortricyclanol | Chromic Acid in Acetic Acid | Nortricyclanone | N/A | orgsyn.org |
| Nortricyclanol | Modified Oppenauer Reaction | Nortricyclanone | N/A | orgsyn.org |
| Nortricyclane | Rat Liver Microsomes (Cytochrome P450) | Nortricyclanol | N/A | nih.govresearchgate.net |
Electrophilic Addition Reactions to Nortricyclyl Precursors
The synthesis of nortricyclyl compounds often originates from bicyclic precursors, most notably norbornene and norbornadiene. nih.gov The unique electronic structure and strain of the norbornene framework make it susceptible to electrophilic attack, which can lead directly to the formation of the tricyclic nortricyclyl system through rearrangement. These reactions typically proceed through cationic intermediates, where the positive charge is stabilized by the participation of C-C sigma bonds, leading to non-classical carbocations. chimia.ch
A well-studied example is the electrophilic addition of reagents to norbornene. The reaction of norbornene with iodine monochloride (ICl) in the presence of pyridine (B92270) provides a clear illustration of how a nortricyclyl derivative can be formed. researchgate.net The electrophilic addition of I⁺ to the double bond of norbornene generates a cationic intermediate. This intermediate can then follow several pathways. One pathway involves the capture of the cation by a nucleophile (Cl⁻), leading to di-halogenated norbornane (B1196662) derivatives. Alternatively, and significantly, the intermediate can undergo a 1,3-elimination of a proton, resulting in the formation of the cyclopropane ring characteristic of the nortricyclyl skeleton. This process yields nortricyclyl iodide as a major product. researchgate.net
The mechanism for electrophilic addition to norbornene is believed to involve the formation of a bridged iodonium (B1229267) ion intermediate. This intermediate can then either be attacked by a nucleophile or rearrange. The formation of nortricyclyl iodide is a result of the capture of the rearranged norbornenyl cation or through a direct 1,3-proton elimination from the initial adduct, driven by the formation of the relatively stable tricyclic system. researchgate.net The product distribution is highly dependent on the specific electrophile and the reaction conditions. researchgate.net
Studies on other norbornene systems, such as endo-acenaphteno-norbornene, with electrophiles like bromine and hydrobromic acid, also show that skeletal rearrangements are common, leading to products with altered stereochemistry and connectivity, underscoring the complex nature of reactions involving these cationic intermediates. chimia.ch The propensity of the bicyclo[2.2.1]heptyl system to rearrange into the nortricyclyl framework upon electrophilic activation is a fundamental characteristic exploited in the synthesis of these strained molecules. nih.gov
| Precursor | Reagent/Conditions | Product | Relative Yield (%) | Reference |
|---|---|---|---|---|
| Norbornene | ICl, Pyridine, CH₂Cl₂ | Nortricyclyl iodide | 41 | researchgate.net |
| Norbornene | endo-2-Chloro-exo-3-iodonorbornane | 36 | ||
| Norbornene | syn-7-Iodo-exo-2-chloronorbornane | 23 |
Theoretical and Computational Chemistry of Nortricyclyl Formate
Conformational Analysis and Molecular Dynamics Simulations
While the nortricyclyl cage is rigid, the formate (B1220265) ester group possesses conformational flexibility due to rotation around the C-O single bond. Understanding the preferred conformations and the dynamics of this rotation is crucial for explaining its reactivity and interactions.
Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers between them. researchgate.net This is often accomplished by scanning the potential energy surface (PES) with respect to key dihedral angles. q-chem.com Molecular dynamics (MD) simulations offer a complementary approach by simulating the atomic motions of a molecule over time, allowing for the exploration of its conformational space and providing insights into the dynamic behavior of different conformers. nih.govmdpi.comlibretexts.org
For nortricyclyl formate, the primary conformational question revolves around the orientation of the formate group relative to the tricyclic cage. The key dihedral angle is defined by the C-O-C=O linkage. The two principal planar conformations for an ester are cis (or Z) and trans (or E).
trans (E) Conformer: The C-O bond and the C=O bond are anti-periplanar (dihedral angle ≈ 180°). This is generally the more stable conformation for simple esters due to reduced steric hindrance.
cis (Z) Conformer: The C-O bond and the C=O bond are syn-periplanar (dihedral angle ≈ 0°). This conformation is typically higher in energy.
The potential energy landscape for this rotation in this compound would show two minima corresponding to these conformers, separated by a rotational energy barrier. The relative energies of these conformers determine their equilibrium populations. While specific energy landscapes for this compound are not documented, studies on other simple esters show that the trans conformer is significantly favored. mdpi.com
Table 2: Potential Conformers of this compound
| Conformer | Dihedral Angle (C-O-C=O) | Expected Relative Stability | Primary Strain Factors |
|---|---|---|---|
| trans (E) | ~180° | More Stable | Minimal steric interaction between the carbonyl oxygen and the nortricyclyl cage. |
The nortricyclyl framework is inherently strained. This strain is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). libretexts.org
Torsional Strain: The rigid, bridged structure of this compound locks many of the C-C bonds into eclipsed or near-eclipsed conformations. libretexts.org For example, viewing down the C1-C2 bond (using a Newman projection analogy) would show significant eclipsing interactions between the C-H and C-C bonds. This inherent torsional strain contributes significantly to the molecule's high ground-state energy and its reactivity.
Steric Interactions: Steric strain arises from non-bonded atoms being forced into close proximity. vanderbilt.edu In the cis conformer of this compound, a significant steric interaction would occur between the carbonyl oxygen and the hydrogen atoms on the nortricyclyl cage. This repulsive interaction is the primary reason for the expected lower stability of the cis conformer compared to the trans conformer. The rigid nature of the bicyclo[2.2.1]heptane system means it cannot easily deform to alleviate these interactions. libretexts.org
The surrounding solvent can significantly influence the position of a conformational equilibrium. researchgate.netnumberanalytics.com This is particularly true if the conformers have different dipole moments. The equilibrium will shift to favor the conformer that is better stabilized by the solvent.
Non-polar Solvents: In non-polar solvents, the intrinsic energy difference between the conformers, dominated by intramolecular steric and torsional effects, will be the primary factor determining the equilibrium position. mdpi.com
Hydrogen Bonding: Solvents capable of hydrogen bonding could interact differently with the cis and trans conformers, as the accessibility of the carbonyl oxygen (a hydrogen bond acceptor) differs between the two.
Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). mdpi.com Such studies are essential for translating gas-phase theoretical predictions to real-world solution-phase chemistry. plos.org
Analysis of Torsional Strain and Steric Interactions
Mechanistic Elucidation through Advanced Computational Simulations
The intricate nature of reactions involving strained polycyclic compounds like this compound necessitates the use of powerful computational tools. These methods provide insights into reaction pathways, transition states, and the dynamics of chemical transformations that are often inaccessible through experimental means alone.
Nonadiabatic molecular dynamics (NAMD) is a critical simulation technique for modeling phenomena where the Born-Oppenheimer approximation—which assumes that the motion of atomic nuclei and electrons can be treated separately—breaks down. rsc.org This is common in photochemical reactions, where a molecule absorbs light and transitions to an electronically excited state. In these scenarios, the molecule's potential energy surfaces can come very close together or even intersect at points known as conical intersections, facilitating rapid, radiationless transitions between electronic states. rsc.orgacs.org
NAMD methods, such as Tully's fewest switches surface hopping (FSSH), simulate the explicit time evolution of both the nuclei (classically or semiclassically) and the electronic wave function (quantum mechanically). mdpi.comnpl.co.uk Trajectories representing the nuclear motion evolve on a single potential energy surface at any given time, but can "hop" between surfaces with a certain probability, allowing for the simulation of transitions between electronic states. mdpi.comaps.org Decoherence effects, which describe the loss of quantum coherence between electronic states, are a crucial aspect of these simulations and can significantly influence transition rates. mdpi.comaps.org
For a molecule like this compound, NAMD simulations would be indispensable for studying its photodecomposition or photoisomerization reactions. By simulating the trajectory of the molecule after photoexcitation, researchers could track the population decay of excited states, identify the key reaction pathways, and calculate the quantum yields of different photoproducts. These simulations provide a femtosecond-by-femtosecond movie of the chemical event as it unfolds.
Illustrative NAMD Simulation Data for a Hypothetical Photoreaction of this compound
| Excited State | Calculated Lifetime (fs) | Primary Deactivation Channel | Calculated Quantum Yield (%) |
|---|---|---|---|
| S₂ (Rydberg) | 50 | Internal Conversion to S₁ | - |
| S₁ (ππ) | 250 | Internal Conversion to S₀ | 70 |
| S₁ (ππ) | - | Intersystem Crossing to T₁ | 5 |
| S₁ (ππ*) | - | Photoproduct Formation | 25 |
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study chemical reactions in large, complex systems like solutions or enzymes. cardiff.ac.ukmpg.de This approach partitions the system into two regions: a small, chemically active part where bond breaking and forming occur (the QM region), and the surrounding environment (the MM region). mpg.de The QM region is treated with a high-level, accurate quantum mechanical method, while the much larger MM region is described using a simpler, classical molecular mechanics force field. cardiff.ac.ukmpg.de
The main challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. mpg.de The "link atom" approach is a common solution, where a fictitious atom (often hydrogen) is used to saturate the valency of the QM region. mpg.de The interaction between the two regions is also critical and can be handled through different "embedding" schemes. mpg.de In mechanical embedding, the QM/MM interaction is purely classical, whereas in the more sophisticated electronic embedding, the electrostatic influence of the MM region is included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. mpg.de
For studying a reaction of this compound, such as its hydrolysis in an aqueous solution, a QM/MM approach would be ideal. The this compound molecule and a few surrounding water molecules directly involved in the reaction would constitute the QM region. The rest of the water solvent would be the MM region. This setup allows for the accurate modeling of the reaction mechanism and energetics while still accounting for the bulk solvent effects, which would be computationally prohibitive with a full QM calculation. cardiff.ac.uknih.gov
Example of a QM/MM Energy Calculation for this compound Hydrolysis
| Energy Component | Description | Illustrative Energy (kcal/mol) |
|---|---|---|
| E(QM) | Quantum mechanical energy of the QM region (this compound + reacting water molecules). | -750,000.5 |
| E(MM) | Molecular mechanics energy of the MM region (bulk solvent). | -25,000.2 |
| E(QM/MM) | Interaction energy between the QM and MM regions. | -15.8 |
| E(Total) | Total QM/MM energy of the system. | -775,016.5 |
An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to map out the minimum energy path (MEP) connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. uga.eduscm.comnumberanalytics.com Starting from an optimized transition state geometry, the IRC algorithm follows the steepest descent path in mass-weighted coordinates in both the forward and backward directions. scm.com This confirms that a calculated TS indeed connects the desired reactants and products and provides a detailed visualization of the geometric changes that occur throughout the reaction. faccts.deresearchgate.net
Complementing the IRC is Reaction Force Analysis. The reaction force, F(s), is the negative derivative of the potential energy, E(s), with respect to the reaction coordinate, s. smu.edu Analyzing the reaction force profile allows for the dissection of a reaction into distinct phases. Critical points on this profile correspond to regions of significant electronic and structural rearrangement, such as bond breaking/formation events. This analysis helps to identify the principal driving forces and resisting forces at any point along the reaction pathway. smu.edumdpi.com
In the study of this compound, an IRC calculation could be used to elucidate the mechanism of its thermal decomposition. After locating the transition state for a potential decomposition pathway, the IRC would trace the molecular rearrangements leading from the reactant to the final products. Reaction force analysis would then pinpoint the exact stages along this path where, for example, the ester C-O bond begins to stretch and break, or where the tricyclic cage structure starts to rearrange.
Illustrative IRC Data for a Hypothetical Isomerization of this compound
| IRC Point (s, amu1/2·bohr) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C1-C2 bond length, Å) |
|---|---|---|
| -2.0 | 1.5 | 1.54 |
| -1.0 | 8.5 | 1.62 |
| 0.0 (TS) | 25.0 | 1.85 |
| 1.0 | 9.2 | 2.10 |
| 2.0 | 0.5 | 2.25 |
Combined Quantum Mechanical and Molecular Mechanical (QM/MM) Approaches
Excited-State Photodynamics of this compound Precursors
Understanding the photochemistry of precursors can provide invaluable insight into the potential excited-state behavior of related molecules. A highly relevant precursor for the nortricyclyl framework is norbornadiene (NBD), which undergoes a [2+2]-cycloaddition upon photoexcitation to form quadricyclane (B1213432) (QC), a molecule with the same strained cage structure as nortricyclane. acs.org
Detailed computational studies using nonadiabatic molecular dynamics have been performed on NBD. acs.org These simulations reveal an ultrafast reaction mechanism. After initial excitation to the S₂ state, NBD undergoes rapid internal conversion to the S₁ state in tens of femtoseconds. The molecule then evolves on the S₁ potential energy surface, leading to different outcomes. The simulations show that the majority of trajectories (around 61%) revert to the ground state NBD molecule. However, a significant fraction leads to the formation of the desired quadricyclane product with a calculated quantum yield of 10%, which is in reasonable agreement with experimental values. acs.org Other minor pathways, such as the formation of biradical intermediates, are also identified. acs.org
These findings for norbornadiene suggest that photoexcitation of this compound could also lead to complex and ultrafast dynamics. The formate group, acting as a chromophore, would be the site of initial excitation. Subsequent energy transfer to the nortricyclyl cage could initiate rearrangements or fragmentations. The detailed mechanistic insights from NBD, such as the lifetimes of excited states and the branching ratios of different reaction pathways, provide a robust framework for predicting and interpreting the photodynamics of this compound and its derivatives.
Reported Photodynamic Simulation Results for Norbornadiene (NBD)
| Parameter | Calculated Value | Description |
|---|---|---|
| S₂ Lifetime | 62 fs | Time for decay from the initially populated S₂ state. acs.org |
| S₁ Lifetime | 221 fs | Overall lifetime for decay from the S₁ state to the ground state. acs.org |
| Quantum Yield (QC) | 10% | The calculated percentage of trajectories forming quadricyclane. acs.org |
| Quantum Yield (NBD) | 61% | The calculated percentage of trajectories reverting to norbornadiene. acs.org |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of organic molecules and for gaining deep insight into reaction mechanisms. numberanalytics.com For nortricyclyl formate (B1220265), ¹H and ¹³C NMR provide a definitive fingerprint of its unique carbon skeleton and the formate group.
One study noted the preparation of nortricyclyl formate, which was subsequently reduced using lithium aluminum hydride to yield nortricyclanol. mcmaster.ca The purity and identity of the formate were confirmed using NMR spectroscopy, highlighting the technique's routine but critical role in synthetic chemistry. mcmaster.ca
Elucidation of Reaction Intermediates via Advanced NMR Techniques
Understanding a reaction's pathway requires the detection and characterization of transient species that exist between reactants and products. numberanalytics.com Advanced NMR techniques, such as in-situ reaction monitoring and Diffusion-Ordered Spectroscopy (DOSY), are powerful methods for observing these fleeting intermediates. numberanalytics.comnih.gov
While specific studies detailing the isolation of intermediates in this compound synthesis using advanced NMR are not prevalent in the literature, the principles of these techniques can be applied. For instance, the synthesis of this compound, potentially through the formylation of nortricyclanol or the reaction of norbornadiene with formic acid, could be monitored in real-time within an NMR spectrometer. researchgate.netacs.org This would allow for the observation of any precursor complexes or transient species, providing direct evidence for the reaction mechanism. numberanalytics.com DOSY experiments could further help by separating the signals of different species in a reaction mixture based on their diffusion coefficients, which correlate with their size and shape, helping to identify aggregates or solvated intermediates. nih.gov
Dynamic NMR for Conformational Exchange and Barrier Determination
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. ut.eenumberanalytics.comlibretexts.org By analyzing changes in NMR spectra at various temperatures, it is possible to determine the energy barriers associated with these dynamic processes. libretexts.org
For this compound, several dynamic processes could potentially be investigated:
Rotation around the C-O bond: The rotation around the single bond connecting the formate group to the tricyclic cage may be hindered. DNMR could determine the rotational barrier, revealing information about the steric and electronic interactions between the formate group and the nortricyclyl skeleton.
Ring Dynamics: Although the nortricyclyl cage is rigid, subtle conformational dynamics may exist. DNMR studies, particularly in the solid state, could reveal higher barriers to motion in a crystalline lattice compared to in solution. unibas.it
A hypothetical DNMR study would involve recording spectra at progressively lower temperatures. If a dynamic process is present, sharp peaks at room temperature might broaden, coalesce, and then resharpen into separate signals for each distinct conformation at very low temperatures. libretexts.org Line-shape analysis of these spectra would then allow for the calculation of the activation energy for the process. ut.ee
| Dynamic Process | Investigating Technique | Potential Information Gained |
| C(cage)-O Bond Rotation | Variable Temperature ¹H/¹³C NMR | Rotational energy barrier (ΔG‡), conformational preferences. |
| Overall Molecular Tumbling | Relaxation Time Measurements | Anisotropic motion in solution. |
| Intermolecular Interactions | 2D EXSY NMR | Exchange rates between free and bound states (e.g., with a solvent or catalyst). |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. diamond.ac.uklibretexts.org It provides exact data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A search of crystallographic databases did not yield a specific crystal structure for the simple this compound molecule. However, the technique is widely applied to small organic molecules, including bicyclic and ester-containing compounds, often through derivatization to enhance crystallinity. nih.govacs.org Were this compound to be crystallized, X-ray diffraction analysis would provide invaluable structural data. diamond.ac.uk The analysis would reveal the exact puckering and bond strains within the tricyclo[2.2.1.0²,⁶]heptane core and the precise orientation of the formate ester group relative to the cage. This information is crucial for calibrating computational models and understanding the molecule's steric profile.
| Structural Parameter | Expected Information from X-ray Crystallography |
| Bond Lengths | Precise C-C, C-H, C-O, and C=O distances. |
| Bond Angles | Angles within the strained tricyclic system and the formate group. |
| Torsion Angles | Defines the conformation of the molecule, including the orientation of the formate group. |
| Crystal Packing | Intermolecular interactions (e.g., van der Waals forces) in the unit cell. |
| Absolute Configuration | Can be determined for chiral derivatives. researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Structural and Mechanistic Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for functional groups and skeletal structures.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment, making it excellent for identifying polar functional groups. In this compound, the most prominent IR absorptions would be:
C=O Stretch: A strong, sharp band characteristic of the carbonyl group in the formate ester.
C-O Stretch: Bands corresponding to the stretching of the C-O single bonds of the ester.
C-H Stretch: Absorptions from the C-H bonds on the tricyclic framework.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. It is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C bonds of the hydrocarbon cage, which are less prominent in the IR spectrum. researchgate.netresearchgate.netgeochemsoc.org The combined use of IR and Raman provides a more complete vibrational picture of the molecule. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Detection Method |
| C-H Stretch (alkane) | 2850-3000 | IR & Raman |
| C=O Stretch (ester) | 1720-1740 | IR (Strong) |
| C-O Stretch (ester) | 1000-1300 | IR |
| C-C Stretch (cage) | 800-1200 | Raman (Stronger) |
Mass Spectrometry for Reaction Monitoring and High-Resolution Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
For this compound, electron ionization (EI-MS) would lead to a molecular ion (M⁺•) peak corresponding to its molecular weight. Subsequent fragmentation would provide structural information. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₀O₂).
Furthermore, mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or used with direct sampling probes, is an excellent tool for real-time reaction monitoring. sigmaaldrich.commdpi.comnih.gov It can be used to track the consumption of reactants and the formation of products and intermediates during the synthesis or subsequent reactions of this compound, providing valuable kinetic and mechanistic data. sigmaaldrich.comnih.gov
| Ion (m/z) | Identity | Information Provided |
| 138 | [C₈H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 110 | [M - CO]⁺• or [C₇H₁₀O]⁺• | Loss of carbon monoxide |
| 93 | [M - OCHO]⁺ or [C₇H₉]⁺ | Loss of the formyloxy radical |
| 92 | [C₇H₈]⁺• | Loss of formic acid (HCOOH) via rearrangement |
| 66 | [C₅H₆]⁺• | Cyclopentadiene radical cation (from retro-Diels-Alder of norbornyl-type fragment) |
Kinetics and Thermodynamics of Nortricyclyl Formate Transformations
Determination of Reaction Orders and Rate Constants for Key Reactions
The reaction order defines how the rate of a reaction is influenced by the concentration of its reactants. For transformations like the solvolysis of nortricyclyl formate (B1220265), the reaction order is typically determined experimentally by monitoring the concentration of the reactant over time. Common methods include the initial rates method, where the instantaneous rate at the beginning of the reaction is measured at different starting concentrations, and graphical methods. uga.edurit.edu
For solvolysis reactions, where the solvent is also the nucleophile and is present in large excess, the reaction often follows pseudo-first-order kinetics. scribd.com The rate law for such a reaction is expressed as:
Rate = k [Nortricyclyl Formate]
Here, k is the pseudo-first-order rate constant. Graphically, a reaction is confirmed to be first-order if a plot of the natural logarithm of the reactant's concentration (ln[A]) versus time (t) yields a straight line. The rate constant, k, is then determined from the slope of this line (slope = -k). cdnsciencepub.comlibretexts.org
While specific kinetic data for this compound is not extensively documented in readily available literature, data from closely related compounds like nortricyclyl brosylate provide valuable insights into the expected kinetic behavior. The solvolysis of these compounds is a cornerstone of physical organic chemistry, particularly in the study of non-classical carbocations. For instance, kinetic studies on nortricyclyl brosylate solvolysis have been performed using conductometric and titrimetric techniques to determine rate constants in various solvents. rit.edu
Table 1: Illustrative Solvolysis Rate Constants for Nortricyclyl Brosylate at 25°C (This data is for Nortricyclyl Brosylate and serves as an example of kinetic data for a related system.)
| Solvent | Rate Constant (k) s⁻¹ | Method |
| Acetic Acid | 2.15 x 10⁻⁵ | Titrimetric |
| Formic Acid | 1.12 x 10⁻² | Titrimetric |
| 80% Ethanol | 1.48 x 10⁻⁴ | Conductometric |
| 70% Ethanol | 3.52 x 10⁻⁴ | Conductometric |
| 60% Ethanol | 7.90 x 10⁻⁴ | Conductometric |
| 50% Ethanol | 1.83 x 10⁻³ | Conductometric |
Data sourced from a 1970 thesis on the solvolysis of nortricyclyl brosylate. rit.edu
These rate constants illustrate the significant impact of the solvent on the reaction rate, a topic explored further in section 6.4. The determination of these constants is crucial for comparing reactivity across different substrates and conditions. libretexts.org
Activation Energy Barriers and Transition State Analysis
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. byjus.comnih.gov It corresponds to the energy of the transition state, which is the highest-energy point along the reaction coordinate. orgsyn.org For the solvolysis of this compound, the transition state involves the breaking of the carbon-oxygen bond of the formate group, leading to the formation of a carbocationic intermediate, specifically the 3-nortricyclyl cation. uga.edu
The activation energy can be determined experimentally by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation: libretexts.orgbyjus.com
ln(k) = ln(A) - (Ea / RT)
where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) gives a straight line with a slope of -Ea/R, from which the activation energy can be calculated. fiveable.meyoutube.com
Thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be derived using the Eyring equation. byjus.com These parameters provide deeper insight into the transition state. For solvolysis reactions proceeding through a carbocation (an Sₙ1-type mechanism), a small or slightly positive ΔS‡ is often observed, indicating that the transition state is more disordered than the reactants. Conversely, large negative values for ΔS‡ are typical for bimolecular reactions (Sₙ2-type), suggesting a more ordered transition state. researchgate.net
Computational chemistry offers powerful tools for analyzing transition state structures. esf.eduresearchgate.net Methods like Density Functional Theory (DFT) can be used to model the geometry, energy, and charge distribution of the transition state. For the 3-nortricyclyl cation, computational studies help elucidate its structure, which is often described as a non-classical, bridged carbocation, contributing to its unusual stability and reactivity. slideshare.net
Table 2: Representative Activation Parameters for Solvolysis of Related Chloroformates (This data is for illustrative purposes to show typical values obtained in solvolysis studies.)
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Allyl Chloroformate | 80% Ethanol | 13.4 | -34.4 |
| 2,2,2-Trichloroethyl Chloroformate | 80% Ethanol | 12.8 | -27.8 |
| 1-Adamantyl Chlorothioformate | 80% Ethanol | 20.3 | -1.9 |
Data sourced from various solvolysis studies. researchgate.netnih.gov
These values highlight how activation parameters can differ based on the structure of the substrate and the reaction mechanism.
Equilibrium Constants and Thermodynamic Parameters for Reversible Processes
Transformations involving the 3-nortricyclyl system can be reversible, particularly rearrangements involving related carbocation intermediates like the bicyclo[2.2.1]hept-5-en-2-yl (norbornenyl) cation. Under thermodynamic control, an equilibrium may be established between different isomers. researchgate.net The position of this equilibrium is described by the equilibrium constant (K_eq), which is the ratio of product concentrations to reactant concentrations at equilibrium. youtube.com
The fundamental thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are related to the equilibrium constant by the following key equations:
ΔG° = -RT ln(K_eq) ΔG° = ΔH° - TΔS°
A negative ΔG° indicates a spontaneous reaction where the products are favored at equilibrium (K_eq > 1), while a positive ΔG° indicates a non-spontaneous reaction where reactants are favored (K_eq < 1). The enthalpy change (ΔH°) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS°) relates to the change in disorder of the system.
These parameters can be determined by measuring the equilibrium concentrations of the involved species at different temperatures. A plot of ln(K_eq) versus 1/T (a van 't Hoff plot) yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R, allowing for the experimental determination of the enthalpy and entropy of the reaction.
For example, in formic acid, prolonged heating of nortricyclyl derivatives can lead to degenerate rearrangements where an equilibrium is established between structurally identical but isotopically scrambled products. researchgate.net This indicates a reversible process traversing a finite energy barrier. While specific thermodynamic values for this compound isomerization are not readily found, studies on similar systems, such as the isomerization of trimethyl pentenes, demonstrate the methodology for determining these crucial parameters from experimental equilibrium data. scribd.com
Influence of Catalysts, Solvents, and Temperature on Reaction Rates
The rate of transformations involving this compound is highly sensitive to the reaction environment.
Influence of Catalysts: The hydrolysis of esters, including formates, can be significantly accelerated by acid catalysis. niscpr.res.inresearchgate.net In this mechanism, the acid protonates the carbonyl oxygen of the formate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a solvent molecule like water. This catalytic pathway provides a lower activation energy barrier compared to the uncatalyzed reaction, thereby increasing the reaction rate. nih.gov The rate of acid-catalyzed hydrolysis typically shows a first-order dependence on the concentration of the acid. scribd.comniscpr.res.in
Influence of Solvents: Solvent properties play a critical role in solvolysis reactions. Key factors include solvent polarity (dielectric constant) and nucleophilicity. acs.orgcdnsciencepub.com For reactions proceeding through a charged, carbocationic intermediate, such as the solvolysis of nortricyclyl derivatives, polar solvents are highly effective at stabilizing the transition state and the intermediate. libretexts.org This stabilization lowers the activation energy and accelerates the reaction. rsc.org The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent properties, quantifying the sensitivity of the reaction to solvent ionizing power (Y) and nucleophilicity (N). nih.govnih.gov The solvolysis rates of nortricyclyl brosylate, a close analog of this compound, show a dramatic increase—by several orders of magnitude—as the solvent changes from less polar (acetic acid) to more polar, aqueous mixtures. rit.edu
Table 3: Effect of Solvent on the Relative Rate of Solvolysis of a Tertiary Alkyl Halide (This data is for t-Butyl Chloride and illustrates the general trend of solvent effects on Sₙ1 solvolysis.)
| Solvent | Dielectric Constant | Relative Rate |
| Acetic Acid | 6.2 | 1 |
| Ethanol | 24.5 | 200 |
| Methanol (B129727) | 32.7 | 1,000 |
| Formic Acid | 58.5 | 30,000 |
| Water | 78.5 | 300,000 |
Data adapted from general organic chemistry resources on solvolysis. libretexts.org
Influence of Temperature: The effect of temperature on reaction rates is described by the Arrhenius equation. byjus.com Increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and more energetic collisions. rsc.orgresearchgate.net This results in a greater fraction of molecules possessing sufficient energy to overcome the activation barrier, causing a significant increase in the rate constant, k. libretexts.orgfiveable.me As a general approximation, for many reactions near room temperature, the rate doubles for every 10°C increase. byjus.com The precise relationship is determined by the activation energy of the specific reaction.
Synthetic Utility and Derivatization of Nortricyclyl Formate in Organic Synthesis
Nortricyclyl Formate (B1220265) as a Building Block in Complex Molecule Synthesis
The utility of nortricyclyl formate as a building block stems from its role as a stable and accessible source of the nortricyclyl scaffold. ontosight.ai In synthetic strategies, molecules like this compound are considered valuable starting materials or intermediates because they introduce a specific, rigid, three-dimensional structure into a target molecule. nih.govfrontiersin.org The nortricyclyl framework, a tricyclo[2.2.1.02,6]heptane system, is a desirable motif in the design of various complex molecules.
This compound is often used as a masked form of nortricyclanol. cdnsciencepub.commcmaster.ca The formate group can be carried through several synthetic steps where a free hydroxyl group might interfere with reaction conditions, and then be converted to the alcohol at a later stage. This strategy enhances its utility as a building block, providing chemists with a reliable method to incorporate the nortricyclyl moiety. Its preparation from inexpensive starting materials like norbornadiene adds to its practicality in synthetic campaigns. cdnsciencepub.com
Derivatization Reactions for Functional Group Interconversion and Scaffold Modification
Derivatization is a key technique in organic synthesis that transforms a chemical compound into a derivative with a different functional group, thereby altering its reactivity and physical properties. wikipedia.orgresearch-solution.com this compound readily undergoes several derivatization reactions, primarily centered on the cleavage of the formate ester to unmask other functional groups on the nortricyclyl scaffold. These transformations are crucial for modifying the scaffold and preparing it for subsequent synthetic steps. The most common derivatizations are hydrolysis and reduction to form nortricyclanol, which can then be further oxidized. acs.orgcdnsciencepub.com
Key derivatization reactions include:
Hydrolysis: The ester linkage in this compound can be cleaved under basic conditions. Base-catalyzed hydrolysis efficiently converts this compound into nortricyclanol (also known as nortricyclyl alcohol). cdnsciencepub.com This reaction effectively removes the formate group and introduces a hydroxyl group, a versatile functional handle for further transformations.
Reduction: The formate ester can be reduced using powerful reducing agents. The use of lithium aluminium hydride (LiAlH₄) in an ether solvent reduces this compound to yield nortricyclanol. mcmaster.ca This provides an alternative route to the key alcohol intermediate.
Oxidation of the Derived Alcohol: Once nortricyclanol is generated via hydrolysis or reduction, its hydroxyl group can be oxidized to a ketone. Treatment of nortricyclanol with oxidizing agents such as sodium dichromate in sulfuric acid (a Jones-type oxidation) produces nortricyclanone. acs.org This two-step conversion from the formate to a ketone significantly expands the synthetic possibilities of the original scaffold.
The following table summarizes these key derivatization reactions.
| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference(s) |
| This compound | Base-catalyzed hydrolysis (e.g., with NaOH or Na/methanol) | Nortricyclanol | Hydrolysis | cdnsciencepub.comorgsyn.org |
| This compound | Lithium aluminium hydride (LiAlH₄) in ether | Nortricyclanol | Reduction | mcmaster.ca |
| Nortricyclanol | Sodium dichromate (Na₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | Nortricyclanone | Oxidation | acs.org |
This table presents common derivatization reactions starting from this compound or its immediate derivative, nortricyclanol.
Applications in the Synthesis of Specific Polycyclic Scaffolds and Frameworks
The primary application of this compound in the synthesis of polycyclic scaffolds is as a precursor to functionalized nortricyclanes. The nortricyclane framework is itself a rigid polycyclic system. nih.gov By converting the formate ester into more versatile functional groups like alcohols and ketones, this compound serves as an entry point for building more elaborate structures upon this tricyclic core. acs.orgcdnsciencepub.com
While direct, multi-step syntheses of distinct and complex polycyclic natural products starting from this compound are not extensively documented in readily available literature, its role is foundational. The derivatization to nortricyclanol and nortricyclanone provides key intermediates whose functional groups can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. orgsyn.org These include, but are not limited to, further esterifications, etherifications, nucleophilic additions to the carbonyl group of nortricyclanone, and rearrangements, which are all standard methods for constructing larger and more intricate polycyclic systems. whiterose.ac.ukfrontiersin.org For example, the generation of nortricyclylamine has been noted in the context of related nortricyclyl systems, indicating that the scaffold can be incorporated into nitrogen-containing polycycles. cdnsciencepub.com Therefore, this compound is best described as an initial building block for accessing the functionalized tricyclo[2.2.1.02,6]heptane framework, which is a privileged scaffold for further synthetic exploration.
Future Directions and Emerging Research Areas in Nortricyclyl Formate Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce environmental impact and improve safety. indianchemicalsociety.comunsw.edu.au For nortricyclyl formate (B1220265), which is typically synthesized via the esterification of nortricyclyl alcohol and formic acid, future research will likely pivot from traditional methods that may involve harsh conditions or hazardous materials toward more sustainable alternatives. mdpi.comontosight.ai
Key research directions include:
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions is a promising green alternative. mdpi.comijsetpub.com Research into immobilized lipases for the synthesis of other formate esters has demonstrated high conversion rates (up to 96.51% for octyl formate) under mild conditions (e.g., 40°C), high selectivity, and the potential for catalyst reuse, which reduces waste and cost. mdpi.com Future studies could explore the screening and optimization of specific lipases for the esterification of nortricyclyl alcohol, potentially leading to a highly efficient and selective biocatalytic route to nortricyclyl formate. mdpi.com
Green Solvents and Solvent-Free Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents like dichloromethane (B109758) or DMF with safer alternatives. indianchemicalsociety.comunsw.edu.au Research is expected to investigate the use of greener solvents, such as ionic liquids, deep eutectic solvents, or even water, for the synthesis of this compound. indianchemicalsociety.comijsetpub.com Performing reactions under solvent-free conditions, for example using grinding techniques or microwave irradiation, represents another key strategy to minimize waste and energy consumption. researchgate.net
Renewable Feedstocks: The principles of green chemistry encourage the use of chemicals derived from renewable feedstocks. unsw.edu.au While nortricyclyl alcohol is the immediate precursor, future research could explore pathways to synthesize this starting material from bio-based sources, further enhancing the sustainability of the entire process leading to this compound. ijsetpub.com
Atom Economy: Synthetic methodologies will be designed to maximize the incorporation of all materials used in the process into the final product. unsw.edu.au This involves choosing reactions with high atom economy, such as direct esterification, and minimizing the use of protecting groups or other derivatives that lead to waste. unsw.edu.auorganic-chemistry.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of conditions, and even the discovery of novel synthetic pathways from large datasets. numberanalytics.comnih.gov These data-driven approaches are moving beyond predefined rules, allowing for the exploration of complex chemical spaces. mi-6.co.jp
For this compound, the integration of AI and ML could manifest in several ways:
Reaction Condition Optimization: Neural network models can be trained on extensive reaction databases, such as Reaxys, to predict the optimal catalyst, solvents, reagents, and temperature for a given transformation. nih.gov Such a model could be applied to the esterification of nortricyclyl alcohol to predict conditions that maximize the yield and purity of this compound, potentially identifying effective conditions that have not yet been tested experimentally. nih.govresearchgate.net
Predicting Novel Reactions and Pathways: Template-free ML models, like Graph Neural Networks (GNNs) or Transformers, can learn reaction patterns directly from data without relying on predefined rules. mi-6.co.jp This capability could be harnessed to discover entirely new, more efficient, or sustainable synthetic routes to this compound or to predict the reactivity of the this compound molecule in subsequent transformations. numberanalytics.commi-6.co.jp
Quantitative Structure-Reactivity Relationship (QSRR) Modeling: ML algorithms can establish relationships between the structure of reactants and their reactivity. researchgate.net This could be used to predict the rate constants for the synthesis of this compound under various conditions or to understand how modifications to the nortricyclyl scaffold would affect its formation or subsequent reactions. researchgate.netresearchgate.net
Automated Synthesis Planning: The development of AI tools for retrosynthesis is a major goal in chemistry. nih.gov In the future, such systems could automatically devise a complete, multi-step synthesis plan for this compound, starting from simple, readily available precursors and prioritizing green and sustainable steps.
| AI/ML Application Area | Potential Impact on this compound Chemistry | Relevant Model Types |
| Reaction Prediction | Predicts product outcomes and yields for novel reactions. | Neural Networks, Graph Convolutional Networks (GCNs) numberanalytics.com |
| Condition Optimization | Suggests optimal catalysts, solvents, and temperatures. nih.gov | Neural Networks nih.gov |
| Synthesis Design | Generates novel and efficient retrosynthetic pathways. | Template-based and Template-free models mi-6.co.jp |
| Property Prediction | Estimates reaction rates and kinetic parameters. researchgate.netresearchgate.net | Multiple Linear Regression, Feedforward Neural Networks (FNN) researchgate.netresearchgate.net |
Exploration of Novel Catalytic Systems for Formate and Nortricyclyl Chemistry
Catalysis is fundamental to modern organic synthesis, and the development of novel catalysts is a key driver of innovation. Research in this area for this compound will likely focus on two fronts: catalysts for the efficient formation of the formate ester and catalysts that leverage the unique reactivity of the nortricyclyl scaffold.
Future research will likely pursue:
Homogeneous and Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions to produce formate esters. organic-chemistry.org Future work could involve designing and screening new NHC catalysts specifically for the direct formylation of nortricyclyl alcohol. Similarly, the exploration of novel, highly tunable organometallic complexes, such as those based on iridium, rhodium, or manganese, could lead to more efficient and selective catalytic processes for formate ester synthesis or decomposition. google.comshu.ac.ukresearcher.life
Heterogeneous and Nanocatalysis: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective catalysts for the aerobic oxidative coupling of alcohols and formaldehyde (B43269) to produce formate esters. nih.govresearchgate.net This method is notable for its potential recyclability and good to excellent yields. nih.gov Research could adapt this system for nortricyclyl alcohol, providing a heterogeneous catalytic route that simplifies product purification and catalyst reuse. nih.govresearchgate.net The development of other novel heterogeneous catalysts, such as those based on polymeric carbon nitride supporting dual-metal cores, could offer enhanced efficiency and sustainability. sciencedaily.com
Catalysts for Nortricyclane Transformations: The strained nortricyclane (or tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane) framework is of significant interest. researchgate.net Research into catalytic systems that can selectively activate and transform this moiety is ongoing. For instance, rhodium complexes have been studied for their ability to interact with and catalyze reactions of related strained molecules like norbornadiene. researchgate.net Future work may explore catalysts that can mediate reactions of the nortricyclyl group in this compound, opening up pathways to new functionalized molecules.
Advanced Spectroscopic Techniques for Real-time Mechanistic Probes and In-situ Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques are becoming indispensable tools for probing reaction intermediates and transition states, often in real-time. azooptics.comsolubilityofthings.com
For this compound chemistry, emerging research will capitalize on:
In-situ Reaction Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy allow chemists to observe a reaction as it happens. researchgate.netwhiterose.ac.uk Applying these methods to the synthesis of this compound would enable the real-time tracking of reactant consumption and product formation, providing precise kinetic data and helping to identify any transient intermediates or byproducts. researchgate.netwhiterose.ac.uk This is particularly valuable for optimizing reaction conditions and maximizing yield.
Advanced Mass Spectrometry (MS): Modern MS techniques offer high resolution and accuracy, making them powerful tools for identifying molecules. azooptics.com Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize reaction intermediates, even if they are present in very low concentrations, providing direct evidence for proposed mechanistic pathways. azooptics.com
Raman Spectroscopy: Raman spectroscopy is another vibrational technique that can provide detailed structural information and is well-suited for in-situ monitoring, particularly in aqueous or complex reaction mixtures. numberanalytics.comnih.gov
Computational Spectroscopy: The combination of experimental spectroscopy with high-level computational methods, such as Density Functional Theory (DFT), provides a powerful approach to understanding molecular structure and reactivity. shu.ac.ukresearcher.life Future studies will likely use these combined approaches to analyze the vibrational and NMR spectra of this compound and related reaction intermediates to gain deeper mechanistic insights. researchgate.netresearchgate.net
| Spectroscopic Technique | Application in this compound Research | Key Information Gained |
| In-situ NMR Spectroscopy | Real-time monitoring of esterification reactions. whiterose.ac.uk | Reaction kinetics, intermediate identification, yield optimization. |
| In-situ FTIR/Raman | Tracking functional group changes during synthesis. researchgate.netresearchgate.net | Mechanistic insights, endpoint determination. |
| Advanced Mass Spectrometry | Identification of trace intermediates and byproducts. azooptics.com | Mechanistic pathway validation, impurity profiling. |
| Computational Spectroscopy | Aiding in the interpretation of experimental spectra. shu.ac.uk | Structural confirmation, understanding electronic properties. |
Q & A
Q. What are the established methods for synthesizing Nortricyclyl formate in laboratory settings?
this compound is typically synthesized via esterification reactions between tricyclic alcohols and formic acid derivatives. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for stereochemical control .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Yield optimization : Reaction parameters (temperature, solvent polarity) should be systematically tested and documented .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves:
- Spectroscopic techniques : H/C NMR for structural confirmation, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation .
- Chromatographic methods : HPLC or GC with standardized retention times to assess purity .
- Melting point analysis : Consistency with literature values (±2°C) to confirm identity .
Q. What experimental protocols ensure the stability of this compound during storage?
Stability studies should include:
- Accelerated aging tests : Exposure to varying temperatures (4°C, 25°C, 40°C) and humidity levels, with periodic sampling .
- Analytical monitoring : HPLC or UV-Vis spectroscopy to track degradation products over time .
- Light sensitivity : Storage in amber vials if photodegradation is observed .
Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?
- High-performance liquid chromatography (HPLC) : Reverse-phase columns with UV detection at 254 nm for high sensitivity .
- Gas chromatography (GC) : Suitable for volatile derivatives; requires derivatization if the compound is non-volatile .
- Calibration curves : Triplicate measurements with internal standards (e.g., deuterated analogs) to minimize matrix effects .
Q. How should researchers design experiments to assess the reactivity of this compound under acidic or basic conditions?
- pH-controlled hydrolysis : Use buffer solutions (pH 1–13) with kinetic sampling at intervals (0, 24, 48 hrs) .
- Product identification : LC-MS or NMR to detect hydrolysis byproducts (e.g., formic acid, tricyclic alcohols) .
- Rate constants : Pseudo-first-order kinetics analysis to determine degradation pathways .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the stereochemical outcomes of this compound synthesis?
Q. How can computational modeling be applied to predict the reactivity or stability of this compound under varying conditions?
Methodologies include:
- Molecular Dynamics (MD) simulations : To model solvent interactions and thermal stability .
- Quantum mechanical calculations : Predicting bond dissociation energies or acid/base behavior .
- Validation : Cross-referencing computational results with experimental data (e.g., DSC for thermal degradation) .
Q. What methodologies are recommended for resolving contradictions in reported spectral data or physicochemical properties of this compound?
Contradictions can be addressed via:
- Comparative meta-analysis : Systematically review literature to identify outliers and assess methodological variability .
- Replication studies : Reproduce conflicting experiments under controlled conditions, documenting all parameters (e.g., solvent purity, instrument calibration) .
- Statistical validation : Use ANOVA or t-tests to evaluate significance of discrepancies .
Q. How can researchers design studies to investigate the intermolecular interactions of this compound in supramolecular systems?
Advanced approaches include:
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks .
- NMR titration experiments : Monitor chemical shift changes to quantify binding affinities with host molecules .
- Surface plasmon resonance (SPR) : Real-time analysis of adsorption/desorption kinetics on functionalized surfaces .
Q. What strategies are effective for integrating this compound into multi-step synthetic pathways while minimizing side reactions?
Key considerations:
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during subsequent reactions .
- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and optimize reaction quenching .
- Scale-up protocols : Pilot studies to identify critical parameters (e.g., mixing efficiency, exothermicity) .
Methodological Guidelines
- Data presentation : Use tables to summarize kinetic data (e.g., rate constants, R values) and figures for spectral comparisons or reaction schematics .
- Ethical reporting : Disclose all experimental conditions (e.g., catalyst batch numbers, solvent sources) to ensure reproducibility .
- Statistical rigor : Report confidence intervals and p-values for comparative studies, adhering to NIH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
